molecular formula C11H11NO7S B2684263 4-[[2-(carboxymethylsulfonyl)acetyl]amino]benzoic Acid CAS No. 344264-80-8

4-[[2-(carboxymethylsulfonyl)acetyl]amino]benzoic Acid

Cat. No.: B2684263
CAS No.: 344264-80-8
M. Wt: 301.27
InChI Key: HIKRQJNQWJMEIZ-UHFFFAOYSA-N
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Description

4-[[2-(carboxymethylsulfonyl)acetyl]amino]benzoic Acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a benzene ring substituted with a carboxyl group and an amide linkage to a sulfonylacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(carboxymethylsulfonyl)acetyl]amino]benzoic Acid typically involves the following steps:

    Formation of the sulfonylacetyl intermediate: This step involves the reaction of a sulfonyl chloride with a carboxylic acid to form the sulfonylacetyl intermediate.

    Amidation reaction: The sulfonylacetyl intermediate is then reacted with 4-aminobenzoic acid under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[[2-(carboxymethylsulfonyl)acetyl]amino]benzoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like nitric acid, halogens, and sulfuric acid are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Nitro, halo, and sulfonyl derivatives of the benzene ring.

Scientific Research Applications

4-[[2-(carboxymethylsulfonyl)acetyl]amino]benzoic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[[2-(carboxymethylsulfonyl)acetyl]amino]benzoic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic Acid: A similar compound with a chloro substitution on the benzene ring.

    4-[[2-(carboxymethylsulfonyl)acetyl]amino]benzoic Acid: Another compound with a different substitution pattern on the benzene ring.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both carboxyl and sulfonyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-[[2-(carboxymethylsulfonyl)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO7S/c13-9(5-20(18,19)6-10(14)15)12-8-3-1-7(2-4-8)11(16)17/h1-4H,5-6H2,(H,12,13)(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKRQJNQWJMEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)CS(=O)(=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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